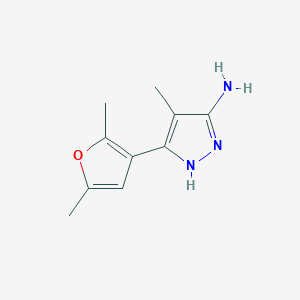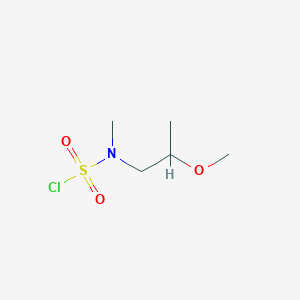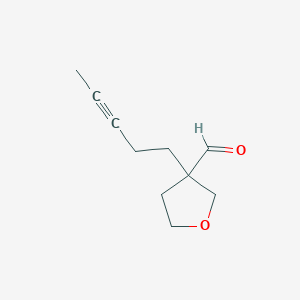
3-(Pent-3-yn-1-yl)oxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pent-3-yn-1-yl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C10H14O2. It is characterized by the presence of an oxolane ring, a pentynyl group, and an aldehyde functional group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-3-yn-1-yl)oxolane-3-carbaldehyde typically involves the reaction of 3-pentyn-1-ol with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with an appropriate oxolane derivative under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pent-3-yn-1-yl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-(Pent-3-yn-1-yl)oxolane-3-carboxylic acid.
Reduction: 3-(Pent-3-yn-1-yl)oxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pent-3-yn-1-yl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pent-3-yn-1-yl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxolane ring and pentynyl group may also contribute to the compound’s overall reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde: Similar structure but with an oxane ring instead of an oxolane ring.
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: Contains an oxirane ring and a different alkyl group.
Uniqueness
The presence of both an oxolane ring and a pentynyl group makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-pent-3-ynyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-10(8-11)6-7-12-9-10/h8H,4-7,9H2,1H3 |
InChI Key |
NOZLEQZCGNVHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC1(CCOC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate](/img/structure/B13269456.png)
![1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13269485.png)
![1-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13269487.png)
![(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13269495.png)
amine](/img/structure/B13269496.png)
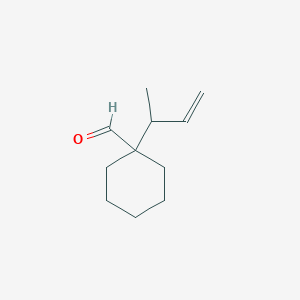
![Spiro[4.4]nonane-1-carboxylic acid](/img/structure/B13269498.png)
![N-[1-(3-chlorophenyl)ethyl]cyclopentanamine](/img/structure/B13269503.png)
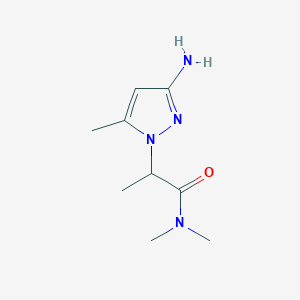
![5-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13269513.png)
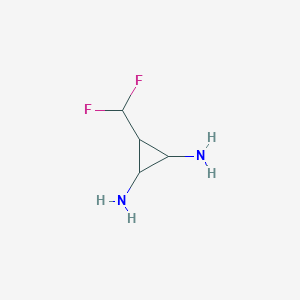
![10-Bromo-5-thia-1,8,12-triazatricyclo[7.3.0.0,3,7]dodeca-3(7),9,11-trien-2-one](/img/structure/B13269522.png)
